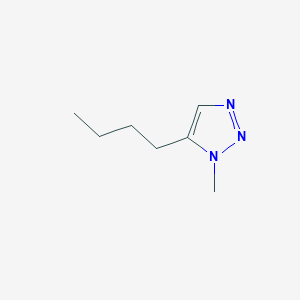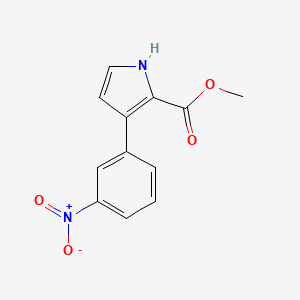
O-(4-Chloro-3-methylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-3-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Chloro-3-methylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(4-Chloro-3-methylphenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(4-Methylphenyl)hydroxylamine
- O-(4-Chlorophenyl)hydroxylamine
- O-(3-Methylphenyl)hydroxylamine
Uniqueness
O-(4-Chloro-3-methylphenyl)hydroxylamine is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other hydroxylamine derivatives .
Eigenschaften
CAS-Nummer |
89232-66-6 |
|---|---|
Molekularformel |
C7H8ClNO |
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
O-(4-chloro-3-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO/c1-5-4-6(10-9)2-3-7(5)8/h2-4H,9H2,1H3 |
InChI-Schlüssel |
FMLJULHRVQMPAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)ON)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
